molecular formula C4H7F3O B021308 4,4,4-Trifluorobutan-2-ol CAS No. 101054-93-7

4,4,4-Trifluorobutan-2-ol

Cat. No.: B021308
CAS No.: 101054-93-7
M. Wt: 128.09 g/mol
InChI Key: MZYWEUWEIXJBPQ-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutan-2-ol is an organic compound with the molecular formula C4H7F3O. It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanol chain. This compound is known for its unique physical and chemical properties, making it valuable in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,4,4-Trifluorobutan-2-ol involves the use of 2-bromoethanol as a starting material. The process includes protecting the alcoholic hydroxyl group with 3,4-dihydro pyrans, preparing a Grignard reagent, and coupling it with 2,2,2-trifluoro ethyl methanesulfonates. The final product is obtained through a deprotection reaction .

Another method involves the substitution reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate under basic catalysis, followed by decarboxylation to obtain 4,4,4-trifluoro ethyl butyrate. This intermediate is then reduced to yield this compound .

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. These methods are favored due to their high yield, cost-effectiveness, and the availability of raw materials .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluorobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluorobutanal, while reduction can produce trifluorobutane .

Scientific Research Applications

4,4,4-Trifluorobutan-2-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobutan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with biological membranes and proteins more effectively. This compound can modulate enzyme activity and influence metabolic pathways, making it valuable in biochemical research .

Comparison with Similar Compounds

  • 4,4,4-Trifluorobutan-1-ol
  • 4,4,4-Trifluorobutanal
  • 4,4,4-Trifluorobutyric acid

Comparison: Compared to its analogs, 4,4,4-Trifluorobutan-2-ol is unique due to its secondary alcohol structure, which imparts different reactivity and physical properties. For instance, 4,4,4-Trifluorobutan-1-ol, a primary alcohol, exhibits different oxidation and reduction behavior. Similarly, 4,4,4-Trifluorobutanal and 4,4,4-Trifluorobutyric acid have distinct functional groups, leading to varied applications and reactivity .

Properties

IUPAC Name

4,4,4-trifluorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O/c1-3(8)2-4(5,6)7/h3,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYWEUWEIXJBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871477
Record name 4,4,4-Trifluoro-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101054-93-7
Record name 4,4,4-Trifluoro-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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